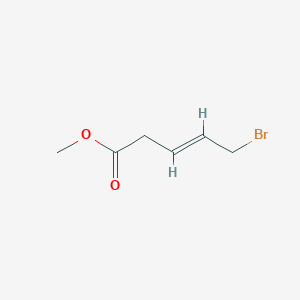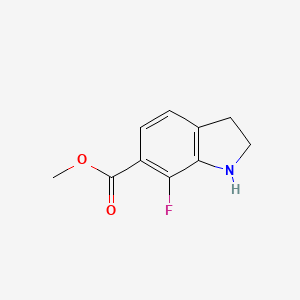
1-(4-Aminophenyl)-3-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butynol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-butyn-1-ol typically involves the reaction of 4-aminophenylacetylene with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the acetylene acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The final product is typically purified using large-scale crystallization or distillation methods.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of 1-(4-Aminophenyl)-3-butyn-1-one.
Reduction: Formation of 1-(4-Aminophenyl)-3-butene-1-ol or 1-(4-Aminophenyl)-3-butane-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mecanismo De Acción
The mechanism by which 1-(4-Aminophenyl)-3-butyn-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical reactions.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-2-propyn-1-ol: Similar structure but with a shorter carbon chain.
1-(4-Aminophenyl)-3-butene-1-ol: Similar structure but with a double bond instead of a triple bond.
1-(4-Aminophenyl)-3-butane-1-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness: 1-(4-Aminophenyl)-3-butyn-1-ol is unique due to the presence of both an amino group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3,11H2 |
Clave InChI |
OIWVGYLNHNNNNV-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)


![Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678086.png)
![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)

![4-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13678097.png)





